molecular formula C14H26N4O B11732286 [3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11732286
M. Wt: 266.38 g/mol
InChI Key: KFTCJCXCLATDAL-UHFFFAOYSA-N
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Description

[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: is a compound that features a morpholine ring and a pyrazole ring connected by a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Attachment of the propyl chain: The pyrazole derivative can then be alkylated using a propyl halide in the presence of a base such as potassium carbonate.

    Formation of the morpholine ring: The final step involves the reaction of the propyl-pyrazole intermediate with morpholine under suitable conditions, such as heating in a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the morpholine and pyrazole rings.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl chain and the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Products may include N-oxides and other oxidized derivatives.

    Reduction: Products may include partially or fully reduced pyrazole derivatives.

    Substitution: Products may include various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

Medicine:

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

    [3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: can be compared with other compounds containing morpholine and pyrazole rings, such as:

Uniqueness:

  • The unique combination of the morpholine and pyrazole rings connected by a propyl chain gives this compound distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H26N4O

Molecular Weight

266.38 g/mol

IUPAC Name

3-morpholin-4-yl-N-[(1-propylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C14H26N4O/c1-2-5-18-13-14(12-16-18)11-15-4-3-6-17-7-9-19-10-8-17/h12-13,15H,2-11H2,1H3

InChI Key

KFTCJCXCLATDAL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCCCN2CCOCC2

Origin of Product

United States

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